4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
Description
4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid: is a bicyclic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo ring system. It is used in various chemical and industrial applications due to its distinct chemical properties.
Properties
IUPAC Name |
4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-8-2-4-9(5-3-8,7(10)11)12-6-8/h2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUJGDIGSWYGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(OC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247107-46-4 | |
| Record name | 4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Structural and Retrosynthetic Analysis
The target molecule, 4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid, features a bicyclo[2.2.2]octane scaffold with an oxygen atom at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 1. Retrosynthetic disconnection suggests two primary approaches:
Core Bicyclo[2.2.2]octane Synthesis
Iodocyclization of Alkenyl Alcohols
The most efficient method for constructing the 2-oxabicyclo[2.2.2]octane core involves iodocyclization of cyclohexane-based alkenyl alcohols. For example, treatment of methyl-substituted alkenol 8 with molecular iodine (I₂) in acetonitrile at 80°C yields iodinated intermediate 31 in 58% yield (Fig. 1a). This reaction proceeds via iodonium ion formation, followed by intramolecular nucleophilic attack by the hydroxyl group.
Reaction Conditions:
Functional Group Introductions
Methyl Group Installation at Position 4
Methylation is achieved through two primary routes:
Alkylation of Iodinated Intermediates
Treatment of iodide 31 with methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) affords methylated product 32 in 64% yield (Fig. 1b). This SN2 reaction benefits from the steric accessibility of the exocyclic iodide.
Pre-functionalized Starting Materials
Alternative approaches use methyl-containing alkenols like 34 , which directly yield methyl-substituted bicyclic iodides (e.g., 35 ) upon cyclization.
Carboxylic Acid Formation
The 1-carboxylic acid group is introduced via oxidation of alcohol precursors:
Jones Oxidation
Alcohol 45 , obtained from hydrolysis of acetate 68 , undergoes oxidation with Jones reagent (CrO₃/H₂SO₄) to yield carboxylic acid 46 in 89% yield (Fig. 2a).
Swern Oxidation Followed by Pinnick Oxidation
For acid-sensitive substrates, a two-step protocol is employed:
Industrial-Scale Considerations
Process Optimization
Key parameters for scalability include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Iodocyclization Temp | 80°C | +25% vs. RT |
| Oxidation Catalyst | TEMPO/NaClO₂ | 92% Purity |
| Methylation Solvent | DMF | 64% Efficiency |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis of intermediate 67 confirms the bicyclic structure’s chair conformation and methyl group orientation (CCDC Deposition No. 2247107).
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid serves as a fundamental building block in organic synthesis. Its unique oxabicyclic structure allows for the formation of complex molecules through various chemical reactions, including oxidation, reduction, and substitution. These reactions can yield a range of products, making the compound versatile for synthesizing pharmaceuticals and specialty chemicals .
Reactivity Overview
The compound can undergo several types of reactions:
- Oxidation: Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
- Reduction: Can be reduced to alcohols using lithium aluminum hydride or sodium borohydride.
- Substitution: Functional groups can be replaced by other groups through reactions with halogens or nucleophiles .
Biological Applications
Potential Therapeutic Uses
Research has indicated that this compound may exhibit various biological activities, such as:
- Antibacterial Activity: The compound has shown potential against various bacterial strains.
- Anti-inflammatory Properties: It may modulate inflammatory pathways.
- Enzyme Inhibition: It acts on specific targets like myeloperoxidase and DGAT1, suggesting its role as an enzyme inhibitor .
Medicinal Chemistry
Bioisostere Development
The compound is being explored as a bioisostere of traditional phenyl rings in drug design. Its incorporation into structures of established drugs like Imatinib and Vorinostat (SAHA) has been investigated to enhance therapeutic efficacy and reduce side effects associated with phenyl rings . This approach aims to improve the physicochemical properties of these drugs while maintaining their biological activity.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties and reactivity . The compound's ability to participate in diverse chemical reactions makes it valuable for creating tailored materials for specific applications.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Features | Applications |
|---|---|---|
| This compound | Contains a methyl group and carboxylic acid | Organic synthesis, medicinal chemistry |
| 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid | Methoxycarbonyl group present | Similar applications as above |
| Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | Two carboxylic acid groups | Used in polymer chemistry |
Case Study 1: Antibacterial Activity
A series of experiments evaluated the antibacterial properties of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated significant inhibition at varying concentrations, suggesting its potential as a new antibacterial agent.
Case Study 2: Drug Design Integration
In a recent study, researchers incorporated the oxabicyclic core into the structure of Imatinib to assess changes in efficacy and side effects compared to traditional formulations. Preliminary results showed improved binding affinity to target enzymes while reducing off-target interactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: Similar in structure but with a methoxycarbonyl group.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Contains two carboxylic acid groups instead of one.
Uniqueness
4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is unique due to its specific oxabicyclo ring system and the presence of a methyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound with the molecular formula and a molecular weight of 170.21 g/mol. Its unique oxabicyclic structure, characterized by a methyl group and a carboxylic acid functional group, positions it as a potentially significant compound in medicinal chemistry and biological research.
The synthesis of this compound typically involves cyclization reactions under controlled conditions, often utilizing diene and dienophile precursors in the presence of catalysts. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are crucial for its reactivity and potential applications in organic synthesis and medicinal chemistry .
Biological Activity Overview
Research indicates that compounds within the oxabicyclo family exhibit diverse biological activities. Specifically, this compound has been explored for its potential roles as:
- Antibacterial agents : Exhibiting activity against various bacterial strains.
- Anti-inflammatory agents : Potentially modulating inflammatory pathways.
- Enzyme inhibitors : Acting on specific targets such as myeloperoxidase and DGAT1 .
The biological activity of this compound may involve its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. Understanding the exact pathways requires further investigation into its binding affinities and structural interactions with biological macromolecules .
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with similar bicyclic compounds, providing a framework for understanding the potential effects of this compound:
- Antibacterial Activity :
- Anti-inflammatory Effects :
- Enzyme Inhibition :
Comparison of Biological Activities
Mechanistic Insights
| Mechanism | Description |
|---|---|
| Enzyme Interaction | Binds to specific enzymes, modulating activity |
| Receptor Binding | Potential agonist/antagonist effects on receptors |
| Structural Modifications | Altered reactivity based on functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
